molecular formula C29H50O B1605233 Cholesterin ethyl ether CAS No. 986-19-6

Cholesterin ethyl ether

Cat. No.: B1605233
CAS No.: 986-19-6
M. Wt: 414.7 g/mol
InChI Key: HVJCKZFYZWPQOO-AXYOXNHISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesterin ethyl ether typically involves the reaction of cholesterol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the Williamson ether synthesis mechanism, where the hydroxyl group of cholesterol is deprotonated to form an alkoxide ion, which then reacts with ethyl iodide to form this compound.

Reaction:

Cholesterol+Ethyl iodideNaHCholesterin ethyl ether+Sodium iodide\text{Cholesterol} + \text{Ethyl iodide} \xrightarrow{\text{NaH}} \text{this compound} + \text{Sodium iodide} Cholesterol+Ethyl iodideNaH​Cholesterin ethyl ether+Sodium iodide

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cholesterin ethyl ether can undergo various chemical reactions, including:

    Oxidation: The ethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethyl ether group back to the hydroxyl group.

    Substitution: The ethyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Regeneration of cholesterol.

    Substitution: Formation of various substituted cholesterol derivatives.

Scientific Research Applications

Cholesterin ethyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study etherification reactions and the behavior of cholesterol derivatives.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of cholesterin ethyl ether involves its interaction with cell membranes. The ethyl ether group alters the hydrophobicity and rigidity of the molecule, affecting its incorporation into lipid bilayers. This can influence membrane fluidity, permeability, and the activity of membrane-bound proteins. The molecular targets include various enzymes and receptors involved in lipid metabolism and cell signaling pathways.

Comparison with Similar Compounds

Cholesterin ethyl ether can be compared with other cholesterol derivatives such as cholesteryl acetate, cholesteryl oleate, and cholesteryl stearate. These compounds differ in the functional groups attached to the cholesterol backbone, which affects their chemical properties and applications.

Similar Compounds

    Cholesteryl acetate: An ester derivative of cholesterol with an acetate group.

    Cholesteryl oleate: An ester derivative with an oleate group.

    Cholesteryl stearate: An ester derivative with a stearate group.

Uniqueness

This compound is unique due to the presence of the ethyl ether group, which imparts distinct chemical properties and potential applications compared to other cholesterol derivatives. Its ether linkage provides stability against hydrolysis, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-ethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-30-23-15-17-28(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)29(26,6)18-16-27(24)28/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCKZFYZWPQOO-AXYOXNHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913170
Record name 3-Ethoxycholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

986-19-6
Record name Cholesterin ethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethoxycholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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